Cas no 73605-91-1 (Ethyl 1H-1,2,3-benzotriazole-5-carboxylate)
Ethyl 1H-1,2,3-benzotriazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl benzotriazole-5-carboxylate
- 1H-Benzotriazole-5-carboxylic acid ethyl ester
- ethyl 4H-benzotriazole-5-carboxylate
- Ethyl benzotriazole-6-carboxylate
- 1H-benzo[1,2,3]triazole-5-carboxylic acid ethyl ester
- 1H-Benzotriazole-5-carboxylicacid,ethyl ester (9CI)
- 1H-Benzotriazole-6-carboxylicacid,ethyl ester
- 4H-benzotriazole-5-carboxylic acid ethyl ester
- Benzotriazole-5-carboxylic acid,ethyl ester (6CI)
- Ethyl 1H-1,2,3-benzotriazole-5-carboxylate
- ethyl 1H-benzotriazole-5-carboxylate
- MFCD00963122
- ETHYL 1H-BENZO[D][1,2,3]TRIAZOLE-5-CARBOXYLATE
- AKOS006241759
- Ethyl 2H-benzotriazole-5-carboxylate
- FT-0656334
- INHQGDXFYZBMFS-UHFFFAOYSA-N
- A837871
- 73605-91-1
- ethyl 1H-1,2,3-benzotriazole-6-carboxylate
- D83521
- CS-0150008
- SCHEMBL452867
- BS-17485
- ETHYL1H-BENZO[D][1,2,3]TRIAZOLE-5-CARBOXYLATE
-
- MDL: MFCD00963122
- Inchi: 1S/C9H9N3O2/c1-2-14-9(13)6-3-4-7-8(5-6)11-12-10-7/h3-5H,2H2,1H3,(H,10,11,12)
- InChI Key: INHQGDXFYZBMFS-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=CC2C(C=1)=NNN=2)=O
Computed Properties
- Exact Mass: 191.06900
- Monoisotopic Mass: 191.069
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.9A^2
- XLogP3: 1.2
Experimental Properties
- Density: 1.339
- Melting Point: 108-109 ºC
- Boiling Point: 356.8 °C at 760 mmHg
- Flash Point: 356.8 °C at 760 mmHg
- Refractive Index: 1.635
- PSA: 67.87000
- LogP: 1.13460
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
Ethyl 1H-1,2,3-benzotriazole-5-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 1H-1,2,3-benzotriazole-5-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 1H-1,2,3-benzotriazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM161740-5g |
Ethyl benzotriazole-5-carboxylate |
73605-91-1 | 97% | 5g |
$318 | 2021-06-17 | |
| Chemenu | CM161740-10g |
Ethyl benzotriazole-5-carboxylate |
73605-91-1 | 97% | 10g |
$533 | 2021-06-17 | |
| Alichem | A019094035-10g |
Ethyl 1H-benzo[d][1,2,3]triazole-5-carboxylate |
73605-91-1 | 97% | 10g |
$558.60 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FY426-50mg |
Ethyl 1H-1,2,3-benzotriazole-5-carboxylate |
73605-91-1 | 98% | 50mg |
110.0CNY | 2021-08-05 | |
| TRC | E926260-100mg |
Ethyl 1H-1,2,3-benzotriazole-5-carboxylate |
73605-91-1 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | E926260-250mg |
Ethyl 1H-1,2,3-benzotriazole-5-carboxylate |
73605-91-1 | 250mg |
$98.00 | 2023-05-18 | ||
| TRC | E926260-500mg |
Ethyl 1H-1,2,3-benzotriazole-5-carboxylate |
73605-91-1 | 500mg |
$150.00 | 2023-05-18 | ||
| TRC | E926260-1g |
Ethyl 1H-1,2,3-benzotriazole-5-carboxylate |
73605-91-1 | 1g |
$207.00 | 2023-05-18 | ||
| Apollo Scientific | OR954350-1g |
Ethyl 1H-1,2,3-benzotriazole-5-carboxylate |
73605-91-1 | 98% | 1g |
£66.00 | 2025-02-21 | |
| Apollo Scientific | OR954350-5g |
Ethyl 1H-1,2,3-benzotriazole-5-carboxylate |
73605-91-1 | 98% | 5g |
£197.00 | 2025-02-21 |
Ethyl 1H-1,2,3-benzotriazole-5-carboxylate Suppliers
Ethyl 1H-1,2,3-benzotriazole-5-carboxylate Related Literature
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
Additional information on Ethyl 1H-1,2,3-benzotriazole-5-carboxylate
Research Update on Ethyl 1H-1,2,3-benzotriazole-5-carboxylate (CAS: 73605-91-1) in Chemical Biology and Pharmaceutical Applications
Ethyl 1H-1,2,3-benzotriazole-5-carboxylate (CAS: 73605-91-1), a benzotriazole derivative, has recently gained attention in chemical biology and pharmaceutical research due to its versatile scaffold and potential therapeutic applications. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors, antimicrobial agents, and fluorescent probes. Recent studies have explored its structural modifications to enhance pharmacological properties and target specificity.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a precursor for novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers synthesized a series of derivatives by modifying the ester group and introducing substituents at the benzotriazole ring, resulting in compounds with improved selectivity and potency against BTK, a crucial target in B-cell malignancies. The lead compound from this series showed promising in vitro activity with an IC50 of 12 nM and good pharmacokinetic properties in preclinical models.
In antimicrobial research, a team from the University of Manchester reported in Antimicrobial Agents and Chemotherapy (2024) that Ethyl 1H-1,2,3-benzotriazole-5-carboxylate derivatives exhibited potent activity against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve inhibition of bacterial DNA gyrase, as confirmed by molecular docking studies and enzyme inhibition assays. These findings suggest potential applications in addressing antibiotic resistance challenges.
The compound's photophysical properties have also been investigated for bioimaging applications. A recent publication in ACS Chemical Biology (2024) described the development of fluorescent probes based on the benzotriazole core, where Ethyl 1H-1,2,3-benzotriazole-5-carboxylate served as the starting material for synthesizing environment-sensitive fluorophores. These probes demonstrated excellent cell permeability and were successfully used for real-time monitoring of intracellular pH changes in cancer cells.
From a synthetic chemistry perspective, recent advances have focused on developing more efficient and sustainable routes to produce Ethyl 1H-1,2,3-benzotriazole-5-carboxylate. A green chemistry approach published in Organic Process Research & Development (2023) utilized microwave-assisted synthesis and biocatalysis to improve the yield (85%) and reduce the environmental impact of the production process. This advancement is particularly significant for scaling up production while maintaining cost-effectiveness.
Ongoing clinical research is exploring the therapeutic potential of compounds derived from Ethyl 1H-1,2,3-benzotriazole-5-carboxylate. Phase I clinical trials are currently underway for a BTK inhibitor developed from this scaffold, with preliminary results showing favorable safety profiles in healthy volunteers. Additionally, preclinical studies are investigating its derivatives as potential treatments for neurodegenerative diseases, leveraging the compound's ability to cross the blood-brain barrier.
In conclusion, Ethyl 1H-1,2,3-benzotriazole-5-carboxylate (CAS: 73605-91-1) continues to be a valuable building block in medicinal chemistry, with recent research expanding its applications across multiple therapeutic areas. The compound's structural versatility, combined with advancements in synthetic methodologies and biological evaluation techniques, positions it as an important tool for drug discovery and chemical biology research. Future directions may include further optimization of its derivatives for improved target engagement and the exploration of combination therapies in oncology and infectious diseases.
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